

BI-1942: A Highly Specific Tool for Investigating Human Chymase Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-1942

Cat. No.: B10796930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of **BI-1942**, a potent and highly specific inhibitor of human chymase, a serine protease implicated in cardiovascular and inflammatory diseases. Through a comparative analysis with other serine protease inhibitors, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers investigating the role of chymase in health and disease.

Unveiling the Potency and Selectivity of BI-1942

BI-1942 stands out as a powerful research tool due to its exceptional potency and specificity for human chymase. Experimental data reveals an IC₅₀ value of 0.4 nM, indicating strong inhibitory action against this key enzyme.^{[1][2]} To assess its specificity, **BI-1942** was tested against a broad panel of 37 proteases. The results demonstrated that at a concentration of 10 μM, **BI-1942** only exhibited significant inhibition of chymase and Cathepsin G.^{[1][2]} Notably, it displayed over 100-fold selectivity for chymase over Cathepsin G, with an IC₅₀ of 110 nM for the latter.^{[1][2]}

For comparative purposes, a structurally related compound, BI-1829, serves as a valuable negative control. BI-1829 shows significantly weaker inhibition of human chymase, with an IC₅₀ of 850 nM, making it suitable for in vitro experiments to confirm that the observed effects are due to chymase inhibition.^{[1][2]}

Another chymase inhibitor, JNJ-10311795, offers a point of comparison. It acts as a dual inhibitor, targeting both neutrophil Cathepsin G with a K_i of 38 nM and mast cell chymase with a K_i of 2.3 nM.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of **BI-1942** and comparator compounds against key serine proteases. This data highlights the superior selectivity of **BI-1942** for human chymase.

| Compound | Target Protease | IC50 / K_i | Selectivity vs. Chymase |
|----------------------------|---------------------|---------------------|-------------------------|
| BI-1942 | Human Chymase | 0.4 nM (IC50)[1][2] | - |
| Cathepsin G | 110 nM (IC50)[1][2] | >275-fold | |
| BI-1829 (Negative Control) | Human Chymase | 850 nM (IC50)[1][2] | 2125-fold weaker |
| JNJ-10311795 | Human Chymase | 2.3 nM (K_i) | - |
| Cathepsin G | 38 nM (K_i) | ~16.5-fold | |

Note: While **BI-1942** was tested against a panel of 37 proteases, the complete list and their specific inhibition values are not publicly available. The panel likely included a broad range of serine proteases to establish a comprehensive specificity profile.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the typical experimental protocols used to assess the specificity of serine protease inhibitors.

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay is a common method to determine the inhibitory potency (IC50) of a compound against a specific serine protease.

Materials:

- Purified recombinant human serine protease (e.g., chymase, Cathepsin G)
- Fluorogenic peptide substrate specific for the protease
- Test inhibitor (e.g., **BI-1942**) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
- 96-well black microplates
- Fluorescence microplate reader

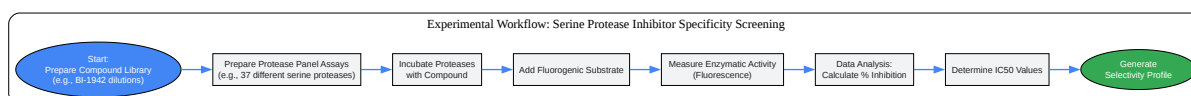
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the serine protease in the assay buffer.
 - Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
 - Prepare a serial dilution of the test inhibitor in the assay buffer.
- Assay Setup:
 - Add a fixed volume of the serine protease solution to each well of the microplate.
 - Add the serially diluted test inhibitor to the corresponding wells. Include a vehicle control (solvent only) and a no-enzyme control.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the microplate in a fluorescence reader.

- Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of substrate cleavage is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

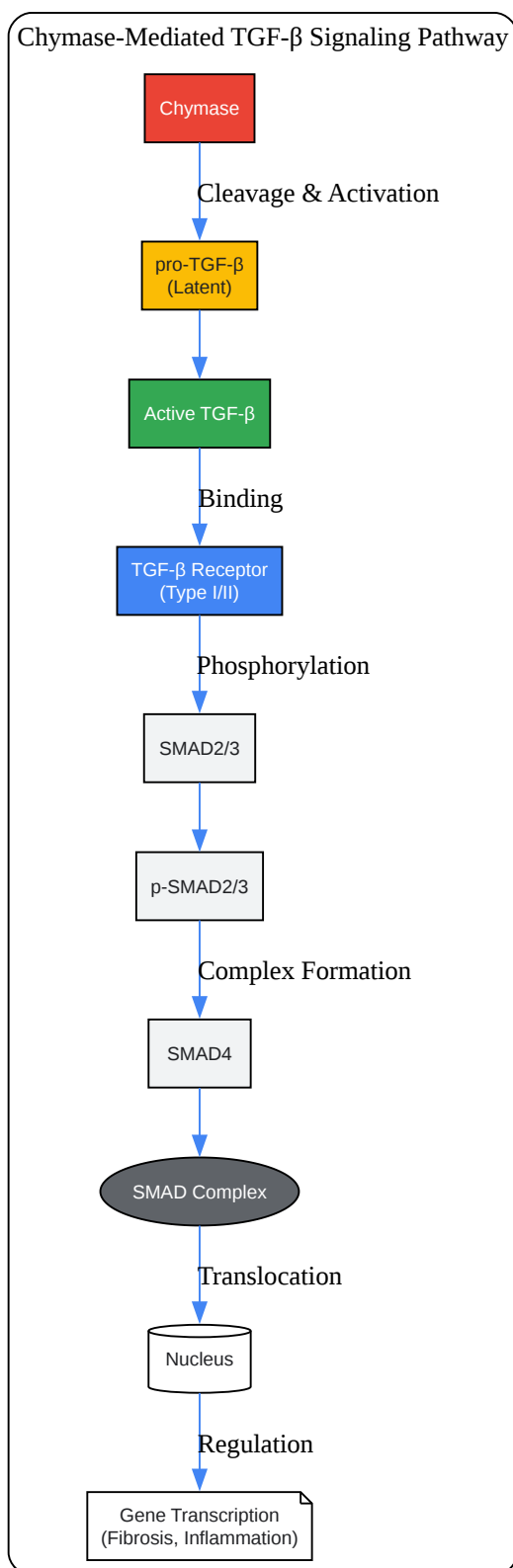
Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of **BI-1942**.



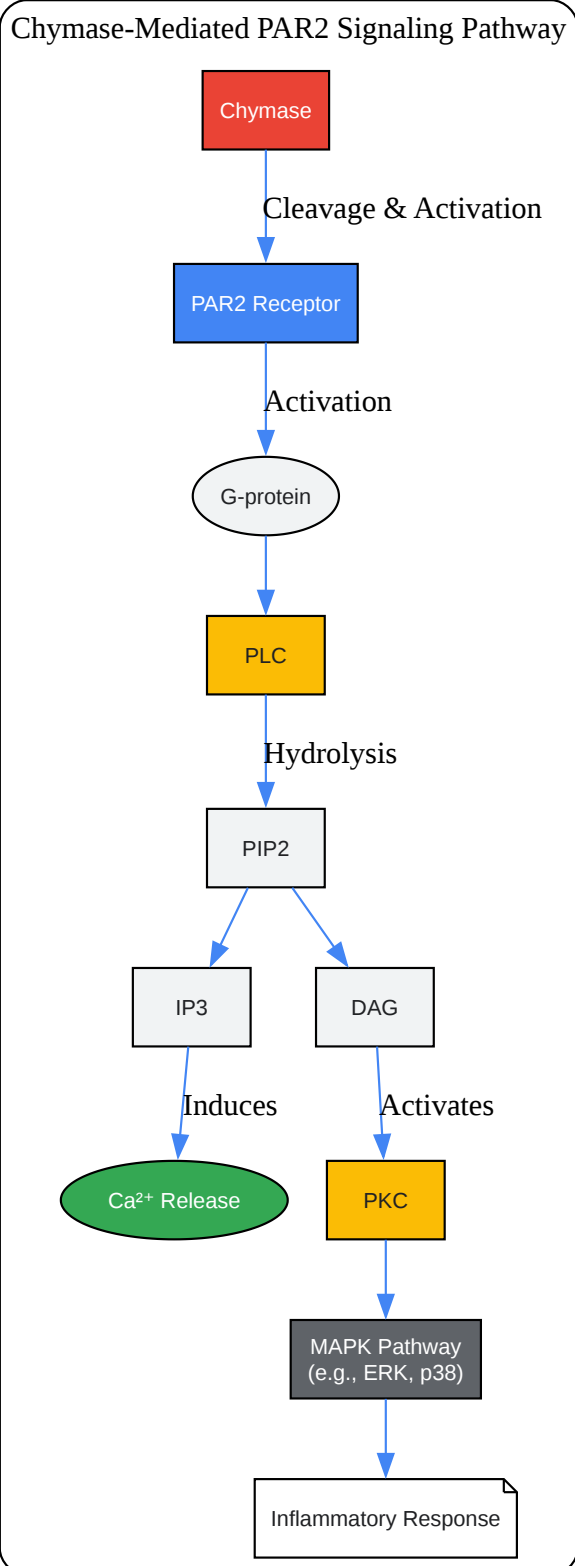
[Click to download full resolution via product page](#)

Caption: Workflow for assessing the specificity of a serine protease inhibitor.



[Click to download full resolution via product page](#)

Caption: Chymase activates the pro-fibrotic TGF- β signaling pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emea.europa.eu/emea/infodiscovery [emea.europa.eu/emea/infodiscovery]
- 2. apac.europa.eu/emea/infodiscovery [apac.europa.eu/emea/infodiscovery]
- To cite this document: BenchChem. [BI-1942: A Highly Specific Tool for Investigating Human Chymase Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10796930#evaluating-the-specificity-of-bi-1942-against-other-serine-proteases\]](https://www.benchchem.com/product/b10796930#evaluating-the-specificity-of-bi-1942-against-other-serine-proteases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com